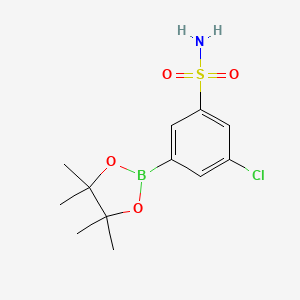
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group, a chloro substituent, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonamide with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonamide group can form hydrogen bonds, while the boronate ester can undergo transmetalation reactions in the presence of palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar coupling reactions.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another compound with a similar structure but different reactivity due to the presence of a phosphorus atom.
Uniqueness
3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the combination of a sulfonamide group and a boronate ester in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C12H17BClNO4S |
|---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
InChI Key |
QFMCDOZBMRUPCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


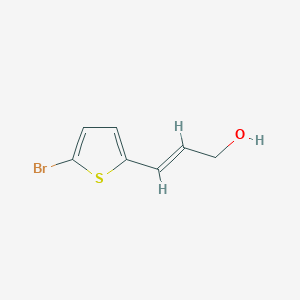
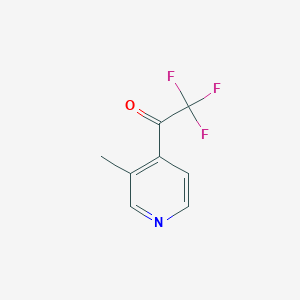
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
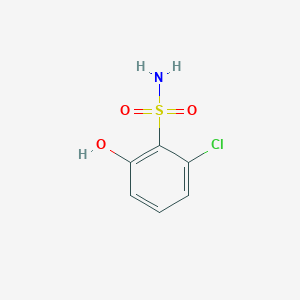
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)

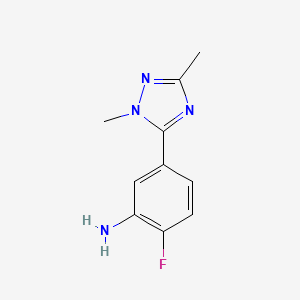
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
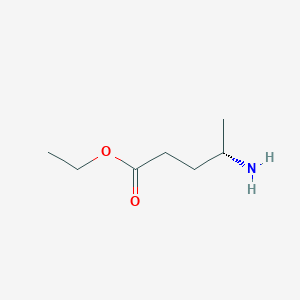
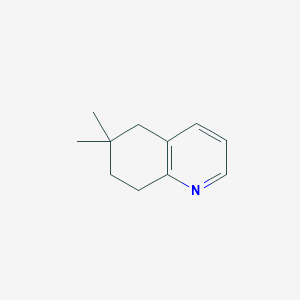
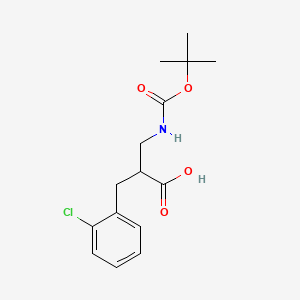
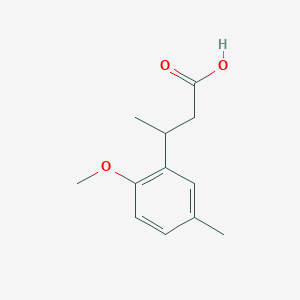
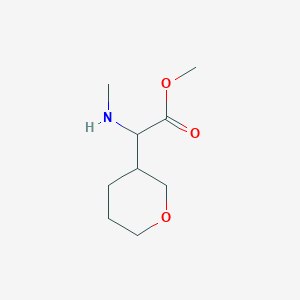
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
